Receptor Specificity: AtPep3 Engages PEPR1 Exclusively, Unlike AtPep1/2
AtPep3 is perceived only by PEPR1, whereas AtPep1 and AtPep2 are recognized by both PEPR1 and PEPR2 [1]. Patch‑clamp recordings confirm that 200 nM AtPep3 increases inward Ca2+ current in wild‑type protoplasts (reversal potential +20 mV, n=6) but has no effect in atpepr1 mutant protoplasts (n=5) [2].
| Evidence Dimension | Receptor engagement (PEPR1 vs PEPR2) |
|---|---|
| Target Compound Data | AtPep3 recognized by PEPR1; no response in atpepr1 mutant |
| Comparator Or Baseline | AtPep1 recognized by both PEPR1 and PEPR2; AtPep2 also recognized by both receptors |
| Quantified Difference | AtPep3 exclusively PEPR1-dependent; AtPep1/2 use both receptors |
| Conditions | Arabidopsis mesophyll protoplasts, 200 nM AtPep3, whole-cell patch clamp |
Why This Matters
Enables dissection of PEPR1‑specific signaling pathways without confounding PEPR2 input.
- [1] Krol E, Mentzel T, Chinchilla D, et al. Perception of the Arabidopsis danger signal peptide 1 involves the pattern recognition receptor AtPEPR1 and its close homologue AtPEPR2. J Biol Chem. 2010;285(18):13471-13479. doi:10.1074/jbc.M109.097394 View Source
- [2] Qi Z, Verma R, Gehring C, et al. Ca2+ signaling by plant Arabidopsis thaliana Pep peptides depends on AtPepR1, a receptor with guanylyl cyclase activity, and cGMP-activated Ca2+ channels. Proc Natl Acad Sci U S A. 2010;107(49):21193-21198. doi:10.1073/pnas.1000191107 View Source
